2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a pyridine moiety, making it a versatile molecule for chemical modifications and biological interactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within cells .
Biochemical Pathways
Given the potential cdk2 inhibition, it can be inferred that the compound may affect pathways related to cell cycle progression and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer effects .
Biochemical Analysis
Biochemical Properties
2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which are essential for cell cycle regulation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the CDK2/cyclin A2 complex, thereby halting cell proliferation . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, it may also influence other signaling pathways and enzymes, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CDK2 activity and induces apoptosis without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity . These metabolic processes can alter the compound’s efficacy and potential side effects, highlighting the importance of understanding its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is distributed throughout various tissues, with a preference for targeting cancerous cells due to its interactions with CDK2 . The compound’s localization and accumulation in specific tissues influence its therapeutic potential and side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting cell proliferation and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the carboxamide, potentially forming amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exhibit interesting pharmacological properties. It can be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of specific pathways is required.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(pyridin-3-ylmethyl)benzamide: Similar structure but lacks the tetrahydrobenzothiophene core.
4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the pyridine moiety.
N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the amino group.
Uniqueness
The uniqueness of 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the benzothiophene and pyridine rings allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c16-14-13(11-5-1-2-6-12(11)20-14)15(19)18-9-10-4-3-7-17-8-10/h3-4,7-8H,1-2,5-6,9,16H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXNGJFJZHAKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131097 | |
Record name | Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522597-99-5 | |
Record name | Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522597-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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